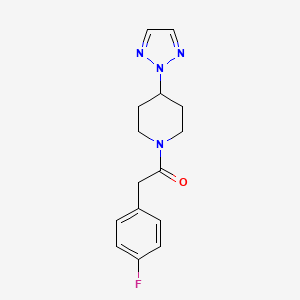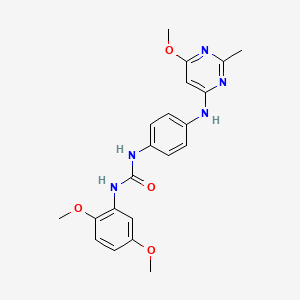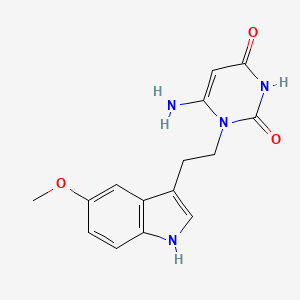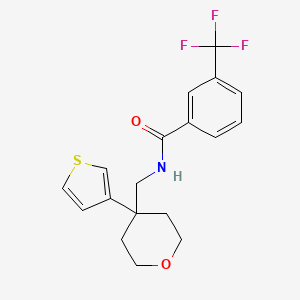![molecular formula C18H25FN2O2S B2865254 2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide CAS No. 2380078-25-9](/img/structure/B2865254.png)
2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein tyrosine kinase (PTK) enzyme.
Mechanism of Action
The mechanism of action of TAK-659 involves the inhibition of PTK enzyme activity. PTKs are enzymes that play a critical role in the regulation of cell growth, differentiation, and survival. By inhibiting PTK activity, TAK-659 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. TAK-659 has also been shown to inhibit the activation of signaling pathways that are involved in cancer cell survival and growth.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in laboratory experiments. It is a potent inhibitor of PTK enzyme activity, making it a valuable tool for studying the role of PTKs in cellular processes. TAK-659 has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
However, there are also limitations to using TAK-659 in laboratory experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, TAK-659 may have off-target effects on other enzymes or cellular processes, which could complicate its use in laboratory experiments.
Future Directions
There are several future directions for research on TAK-659. One potential direction is to further investigate its potential as a cancer therapy. TAK-659 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, but further studies are needed to determine its efficacy and safety in humans.
Another potential direction is to investigate the role of PTKs in other cellular processes. TAK-659 is a potent inhibitor of PTK enzyme activity, and further research could help to elucidate the role of PTKs in other cellular processes, such as immune function and inflammation.
Overall, TAK-659 is a promising compound with potential applications in scientific research. Its potent inhibition of PTK enzyme activity makes it a valuable tool for studying the role of PTKs in cellular processes, and its potential as a cancer therapy warrants further investigation.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-bromoacetophenone to form 2-(4-fluorophenyl)-acetophenone. This intermediate is then reacted with morpholine and thian-4-ylmethyl chloride to form the final product, 2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PTK, which is a key enzyme involved in many cellular processes, including cell growth, differentiation, and survival. TAK-659 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2S/c19-16-3-1-15(2-4-16)13-17(22)20-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h1-4H,5-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOFUQBCBTURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CC2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2865171.png)
![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2865172.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2865174.png)

![1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline](/img/structure/B2865176.png)


![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)

![N-cyclohexyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2865190.png)
![Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2865193.png)
